N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core linked via an amide bond to a 3-methyl-1,2,4-oxadiazole-substituted methyl group. Its synthesis likely involves coupling pyrazine-2-carboxylic acid derivatives with oxadiazole-containing amines, as seen in analogous procedures .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-6-13-8(16-14-6)5-12-9(15)7-4-10-2-3-11-7/h2-4H,5H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRUFWNTRPSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the pyrazine moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as in a NaOH-DMSO medium . The reaction is carried out at ambient temperature, allowing for the formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the reaction conditions, such as temperature and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrazine moiety, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced products.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds similar to N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide. Research indicates that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These compounds often target specific enzymes involved in DNA synthesis and cellular proliferation, such as thymidylate synthase (TS) .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Similar oxadiazole derivatives have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial effects. The mechanism may involve the inhibition of key metabolic enzymes in bacteria .
Case Studies
Several case studies have evaluated the efficacy of compounds related to this compound:
Study on Triazole Derivatives
A study assessed triazole-containing compounds and found IC50 values ranging from 0.23 μM to 74.28 μM across various cancer cell lines, indicating significant potential for anticancer applications .
Evaluation of Oxadiazole Derivatives
Research on 1,3,4-oxadiazole derivatives has shown their ability to block multiple growth factors and enzymes linked to tumor growth. These findings support their role as potential therapeutic agents against cancer .
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites. The pyrazine moiety may contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are distinguished by variations in core heterocycles, substituents, and linker chemistry. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The target compound’s pyrazine core differentiates it from benzamide (Compound 45) or imidazopyridine (Example 420) analogs. Oxadiazole vs. Thiazole/Thioether Linkers: MPX-004’s thiazole-methyl group and sulfonamide linker enhance NMDA receptor binding, while the target compound’s oxadiazole-methylamide may prioritize metabolic stability over potency . Compound 45’s thioether linker could reduce metabolic stability compared to amides .
Piperazine and Chloropyridine Moieties: Compound 36’s piperazine substituent improves solubility and bacterial efflux pump inhibition, a feature absent in the target compound .
Pharmacological and Functional Comparisons
- GluN2A Receptor Antagonists: MPX-004 and MPX-007 exhibit nanomolar potency and >100-fold selectivity for GluN2A over other NMDA receptor subtypes. The target compound’s lack of a sulfonamide group may reduce NMDA affinity but could mitigate off-target effects .
- Antimicrobial and Anticancer Potential: Compound 36’s piperazine-chloropyridine-oxadiazole structure demonstrates efflux pump inhibition in E. coli, while oxadiazole-thioether analogs () are patented for cancer/viral applications. The target compound’s pyrazine core may redirect activity toward CNS or metabolic targets .
- Kinase or Epigenetic Targets : Example 420’s imidazopyridine-oxadiazole scaffold resembles kinase inhibitors, suggesting the target compound could be repurposed with structural optimization .
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide, a compound featuring the oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 198.21 g/mol. The structure includes a pyrazine ring and an oxadiazole ring, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₄O₂ |
| Molecular Weight | 198.21 g/mol |
| CAS Number | 2034599-59-0 |
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial properties. Studies indicate that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related oxadiazole compound showed MIC values ranging from 4–8 µM against Mycobacterium tuberculosis .
- Anticancer Activity : Research has highlighted the potential anticancer properties of oxadiazole derivatives. For example, compounds similar to N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine have been evaluated against various cancer cell lines (e.g., HEPG2, MCF7) with notable IC50 values indicating potent cytotoxic effects .
- Enzyme Inhibition : Some studies suggest that oxadiazole derivatives can act as inhibitors for enzymes like alkaline phosphatase (ALP), which is relevant in cancer metabolism .
Antimicrobial Efficacy
A study conducted by Vosatka et al. (2018) evaluated a series of 1,3,4-oxadiazole derivatives for their antimycobacterial activity. The most active compound in this series exhibited MICs between 4–8 µM against susceptible strains of M. tuberculosis . This highlights the potential of oxadiazole-containing compounds in treating resistant bacterial infections.
Anticancer Activity
In another research effort, various oxadiazole derivatives were synthesized and tested for anticancer activity using MTT assays. Some compounds displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | HEPG2 | 1.18 ± 0.14 |
| Oxadiazole Derivative B | MCF7 | 0.67 |
| Standard (Doxorubicin) | MCF7 | ~10 |
Enzyme Inhibition Studies
The enzyme inhibition studies revealed that certain oxadiazole derivatives exhibited promising inhibitory effects against ALP with binding affinities suggesting potential as therapeutic agents in cancer treatment .
Q & A
Q. Q1: What are the key synthetic strategies for preparing N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide?
Methodological Answer: The compound is synthesized via a multi-step approach:
Oxadiazole Ring Formation : The 3-methyl-1,2,4-oxadiazole moiety is typically synthesized from amidoxime precursors through cyclization with acylating agents (e.g., acetic anhydride) under reflux conditions .
Pyrazine Carboxamide Coupling : The pyrazine-2-carboxamide group is introduced via condensation reactions between pyrazine-2-carboxylic acid and amines, using coupling agents like triphenylphosphite or carbodiimides (e.g., EDC/HOBt) .
Methylene Linkage : The methylene bridge is formed by alkylation of the oxadiazole nitrogen with a bromomethylpyrazine intermediate, followed by purification via column chromatography .
Key Characterization Tools:
- NMR (¹H/¹³C) to confirm regiochemistry and linkage.
- HPLC for purity assessment (>95% recommended for biological assays) .
Advanced Synthesis Optimization
Q. Q2: How can reaction yields be improved during the alkylation step linking the oxadiazole and pyrazine moieties?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the oxadiazole nitrogen .
- Catalysis : Use of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base to deprotonate the oxadiazole NH, improving alkylation efficiency .
- Temperature Control : Mild heating (40–60°C) balances reaction kinetics and minimizes side reactions like over-alkylation .
- Work-Up : Precipitation in ice-cwater followed by recrystallization (e.g., ethanol/water) enhances yield and purity .
Structural Confirmation and Tautomerism
Q. Q3: How can tautomeric forms of the oxadiazole ring be distinguished during structural analysis?
Methodological Answer: The 1,2,4-oxadiazole ring exhibits tautomerism between the 3-methyl and 5-methyl positions. Techniques to resolve this include:
- X-ray Crystallography : Definitive proof of regiochemistry via bond-length analysis (e.g., C–O vs. C–N distances) .
- IR Spectroscopy : Identification of characteristic C=N stretches (~1600 cm⁻¹) and absence of NH stretches for the oxadiazole ring .
- Dynamic NMR : Observation of proton exchange in solution (e.g., DMSO-d₆ at elevated temperatures) to detect tautomeric equilibria .
Biological Activity Profiling
Q. Q4: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or receptors (e.g., NMDA receptors) using fluorescence polarization or radiometric assays, given structural similarity to pyrazine carboxamide antagonists .
- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
Advanced Pharmacological Studies
Q. Q5: How can structure-activity relationships (SAR) be explored for this compound’s oxadiazole moiety?
Methodological Answer:
- Substituent Variation : Synthesize analogs with substituents (e.g., trifluoromethyl, nitro) at the oxadiazole 3-position to assess steric/electronic effects .
- Bioisosteric Replacement : Replace oxadiazole with 1,3,4-thiadiazole or 1,2,4-triazole to evaluate metabolic stability and potency .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes in receptor pockets (e.g., GluN2A NMDA subtypes) .
Metabolic Stability and Conjugation Pathways
Q. Q6: What are potential metabolic pathways for this compound based on its structural motifs?
Methodological Answer:
- Oxadiazole Ring Oxidation : CYP450-mediated hydroxylation at the methyl group, followed by glucuronidation or sulfation .
- Pyrazine Ring Metabolism : Possible N-oxidation or ring-opening via hydrolytic pathways, observed in related pyrazine derivatives .
- Methylene Linkage Stability : Susceptibility to hydrolysis under acidic conditions (e.g., gastric fluid simulation at pH 1.2) .
Experimental Validation: - In Vitro Microsomal Assays : Incubate with liver microsomes (human/cynomolgus) to identify phase I metabolites .
- LC-MS/MS : Profile phase II conjugates (e.g., glucuronides) using negative-ion mode detection .
Handling and Stability Considerations
Q. Q7: What storage conditions are recommended to ensure compound integrity?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
- Stability Monitoring : Regular HPLC analysis (e.g., C18 columns, acetonitrile/water gradient) to detect decomposition products .
Resolving Contradictory Data
Q. Q8: How should researchers address discrepancies in reported synthetic yields for similar oxadiazole derivatives?
Methodological Answer:
- Replicate Conditions : Compare reaction parameters (e.g., solvent purity, catalyst batch) across studies .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated species) that may reduce yields .
- Scale-Up Validation : Test small-scale optimized conditions in pilot reactions (1–5 g) to confirm reproducibility .
Advanced Analytical Method Development
Q. Q9: How can researchers develop a validated HPLC method for quantifying this compound in biological matrices?
Methodological Answer:
- Column Selection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30 to 50:50 gradient) .
- Detection : UV absorption at 254 nm (pyrazine ring) or 210 nm (oxadiazole) for optimal sensitivity .
- Validation Parameters : Assess linearity (1–100 µg/mL), LOQ (<0.5 µg/mL), and recovery (>90% in plasma) per ICH guidelines .
Computational Modeling for Target Prediction
Q. Q10: What computational tools can predict potential biological targets for this compound?
Methodological Answer:
- Pharmacophore Mapping : Use Schrödinger’s Phase to align with known NMDA receptor antagonists .
- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (e.g., GROMACS) for membrane-bound targets .
- Machine Learning : Train models on ChEMBL datasets to predict kinase inhibition profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
